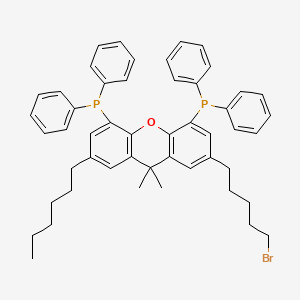
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): is a complex organic compound that features a xanthene core substituted with bromopentyl, hexyl, and diphenylphosphine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Bromopentyl Group: The bromopentyl group can be introduced via a nucleophilic substitution reaction, where a suitable xanthene derivative is reacted with 1-bromopentane in the presence of a base.
Addition of the Hexyl Group: The hexyl group can be added through a similar nucleophilic substitution reaction, using 1-hexyl bromide as the alkylating agent.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.
Reduction: Reduction reactions can occur at the bromopentyl group, converting it to a pentyl group.
Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of pentyl-substituted derivatives.
Substitution: Formation of azide or cyanide-substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
作用機序
The mechanism by which (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) exerts its effects depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst.
Bioconjugation: It forms covalent bonds with biomolecules, enabling the study of biological interactions.
Drug Development: It interacts with specific molecular targets, modulating biological pathways.
類似化合物との比較
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(triphenylphosphine)
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide)
Uniqueness
- Electronic Properties : The presence of diphenylphosphine groups provides unique electronic properties compared to triphenylphosphine derivatives.
- Reactivity : The compound’s reactivity is influenced by the specific substituents on the xanthene core, making it distinct from other similar compounds.
特性
分子式 |
C50H53BrOP2 |
|---|---|
分子量 |
811.8 g/mol |
IUPAC名 |
[2-(5-bromopentyl)-5-diphenylphosphanyl-7-hexyl-9,9-dimethylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H53BrOP2/c1-4-5-6-12-23-38-34-44-48(46(36-38)53(40-25-14-7-15-26-40)41-27-16-8-17-28-41)52-49-45(50(44,2)3)35-39(24-13-11-22-33-51)37-47(49)54(42-29-18-9-19-30-42)43-31-20-10-21-32-43/h7-10,14-21,25-32,34-37H,4-6,11-13,22-24,33H2,1-3H3 |
InChIキー |
HHOVBZXNAPCNEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



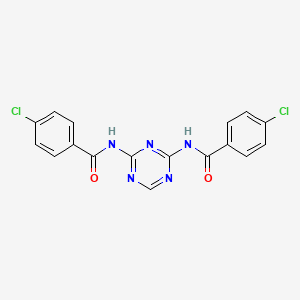
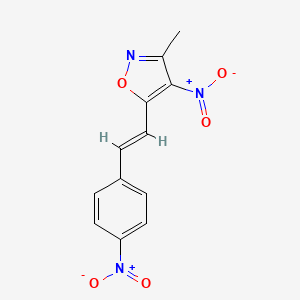
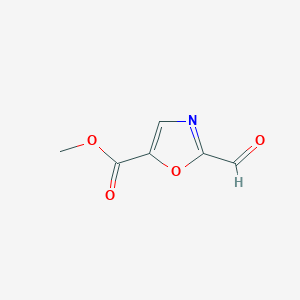
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
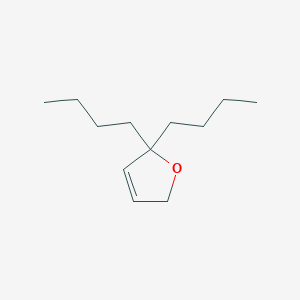
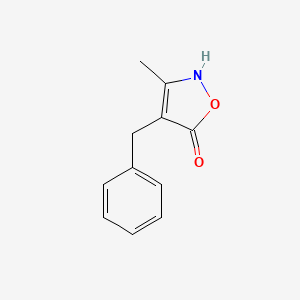


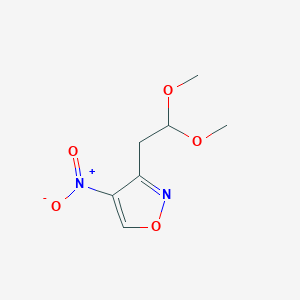
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)
